molecular formula C9H10N4O2S B11868711 3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine

3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B11868711
M. Wt: 238.27 g/mol
InChI Key: ZDAIAAOYJTWHDE-UHFFFAOYSA-N
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Description

3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a cyclopropylsulfonyl group at the 3-position and an amine group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold . The reaction conditions often include the use of solvents such as acetic anhydride and pyridine, with refluxing for a few hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). It inhibits the activity of these kinases, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. Its cyclopropylsulfonyl group enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

3-cyclopropylsulfonylpyrazolo[1,5-a]pyrimidin-6-amine

InChI

InChI=1S/C9H10N4O2S/c10-6-3-11-9-8(4-12-13(9)5-6)16(14,15)7-1-2-7/h3-5,7H,1-2,10H2

InChI Key

ZDAIAAOYJTWHDE-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=C3N=CC(=CN3N=C2)N

Origin of Product

United States

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